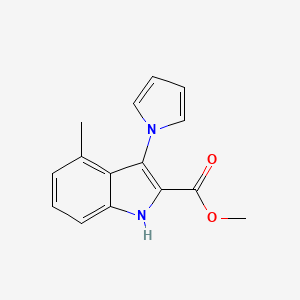
methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the indole family of organic compounds and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is not fully understood, but it is believed to work through a variety of pathways. One of the proposed mechanisms is through the inhibition of certain enzymes involved in cancer cell growth and proliferation. It is also believed to work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. One of the main limitations is its low solubility, which can make it difficult to work with in certain experiments. It is also important to note that more research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Orientations Futures
There are many potential future directions for research on methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. One area of research is in the development of new cancer treatments based on this compound. It may also be useful in the treatment of neurological disorders and as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Additionally, more research is needed to explore the potential applications of this compound in other areas of research, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can be achieved through various methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the desired indole compound. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which then undergoes cyclization to form the indole compound.
Applications De Recherche Scientifique
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been found to exhibit potent anti-cancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 4-methyl-3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-5-7-11-12(10)14(17-8-3-4-9-17)13(16-11)15(18)19-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENRPBUBNYYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2N3C=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

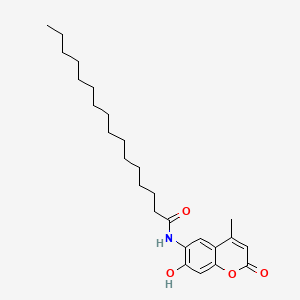
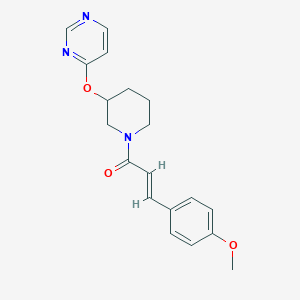
![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)

![N-phenyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649162.png)
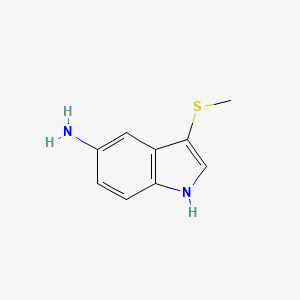

![4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2649170.png)

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2649174.png)


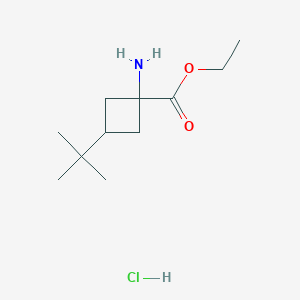
![5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2649181.png)